1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE HCL
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Overview
Description
1-(5-Chloro-2-methylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)piperazine hydrochloride typically involves the reaction of 5-chloro-2-methylphenylamine with piperazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or toluene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of 1-(5-Chloro-2-methylphenyl)piperazine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial production may also involve the use of automated equipment and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2-Methylphenyl)piperazine
Uniqueness
1-(5-Chloro-2-methylphenyl)piperazine hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group at specific positions on the phenyl ring can result in distinct properties compared to other similar compounds .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGSKQPTKZSEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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